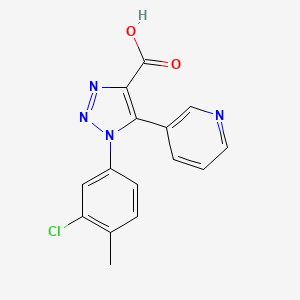

1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-(3-chloro-4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2/c1-9-4-5-11(7-12(9)16)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORYUIFVQKAOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-Chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326859-69-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 314.73 g/mol. The triazole ring is known for its diverse biological activities, making derivatives of this structure significant in medicinal chemistry.

Anticancer Activity

Research indicates that triazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the efficacy of related triazole compounds, one derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .

Table 1: Cytotoxicity of Related Triazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(3-Chloro-4-methylphenyl)-... | HCT-116 | 6.2 |

| 1-(3-Chloro-4-methylphenyl)-... | T47D | 27.3 |

| Other Triazole Derivative A | MCF7 | 43.4 |

| Other Triazole Derivative B | MCF7 | 43.4 |

These findings suggest that the triazole scaffold can be optimized for enhanced anticancer activity through structural modifications.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens. In a recent study, it was found to be effective against both gram-positive and gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Candida albicans | Active |

These results highlight the potential utility of this compound in developing new antimicrobial agents.

Anti-inflammatory Activity

Triazole derivatives have also shown promise in anti-inflammatory models. Compounds similar to the one studied have been reported to exhibit significant anti-inflammatory effects in vitro and in vivo .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives for biological activity:

- Synthesis and Evaluation : A series of triazole derivatives were synthesized and tested for their anticancer properties against various cell lines, demonstrating promising results that warrant further investigation .

- Antimicrobial Screening : In vitro evaluations revealed that certain triazole compounds exhibited potent antimicrobial activity against clinical isolates of pathogenic bacteria and fungi .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,3-triazole-4-carboxylic acids, which exhibit diverse biological activities. Below is a comparative analysis with structurally related derivatives:

Key Observations

Substituent Effects on Bioactivity: The trifluoromethyl group in 1-(4-chlorophenyl)-5-CF₃ derivatives enhances selectivity for c-Met kinase, a key target in cancer therapy . Pyridin-3-yl substituents (as in the target compound) contribute to moderate antiproliferative activity (GP = 70.94%) but are less potent than trifluoromethyl analogues . Thiazol-2-yl derivatives exhibit zwitterionic behavior, improving cell permeability and activity against melanoma (LOX IMVI cells, GP = 44.78%) .

Tautomerism and Reactivity: Formyl-substituted triazoles (e.g., 1-(pyridin-3-yl)-5-formyl derivatives) undergo ring-chain tautomerism, forming cyclic hemiacetals or furotriazolones. This dynamic equilibrium impacts their reactivity in further synthetic applications .

Synthetic Accessibility: Derivatives with electron-deficient aryl azides (e.g., 3-azidopyridine) are synthesized via base-catalyzed reactions with β-ketoesters (e.g., ethyl 4,4-diethoxy-3-oxobutanoate), followed by deprotection . Formyl-protected intermediates (e.g., ethyl 5-(diethoxymethyl)-1-aryl-triazoles) are key precursors for generating free carboxylic acids .

准备方法

General Synthetic Strategy

The synthesis of this compound generally follows a convergent approach involving:

Step 1: Preparation of the substituted aryl azide and alkyne precursors

The 3-chloro-4-methylphenyl moiety is introduced as an aryl azide or halide derivative, while the pyridin-3-yl group is typically introduced via an alkyne bearing the pyridinyl substituent.Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

The key step is the Huisgen 1,3-dipolar cycloaddition between the aryl azide and the pyridin-3-yl alkyne to form the 1,2,3-triazole ring with regioselectivity favoring the 1,4-disubstituted triazole.Step 3: Introduction or conversion to the carboxylic acid group at position 4 of the triazole ring

This can be achieved either by using an alkyne bearing a carboxylate or ester group that is subsequently hydrolyzed or by post-cycloaddition oxidation/hydrolysis steps.

Detailed Preparation Methods

Synthesis of Aryl Azide and Alkyne Precursors

Aryl azide synthesis:

The 3-chloro-4-methylphenyl azide can be prepared from the corresponding aniline derivative by diazotization followed by azidation using sodium azide under controlled conditions.Pyridin-3-yl alkyne synthesis:

The pyridin-3-yl alkyne is typically synthesized via Sonogashira coupling of 3-bromopyridine with terminal alkynes or by direct alkynylation of pyridine derivatives.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Catalysts and conditions:

Copper(I) iodide (CuI) or copper sulfate (CuSO4) with sodium ascorbate as a reducing agent are commonly used catalysts. The reaction is performed in polar solvents such as ethanol, water, or their mixtures, often at room temperature or mild heating (25–60 °C).Reaction specifics:

The reaction proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole. The presence of the electron-withdrawing chloro substituent and the electron-donating methyl group on the phenyl ring influences the reaction rate and regioselectivity.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Synthesis of 3-chloro-4-methylphenyl azide | Diazotization of 3-chloro-4-methylaniline with NaNO2/HCl, followed by reaction with NaN3 | 3-chloro-4-methylphenyl azide |

| 2. Preparation of pyridin-3-yl alkyne | Sonogashira coupling of 3-bromopyridine with trimethylsilylacetylene, followed by deprotection | Pyridin-3-yl acetylene |

| 3. CuAAC reaction | CuI, sodium ascorbate, ethanol/water, room temperature | 1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylate ester (if ester alkyne used) |

| 4. Hydrolysis | NaOH (aq) or HCl (aq), reflux | 1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |

Alternative and Related Preparation Insights

Patent literature on related carboxylic acid derivatives describes methods for preparing pyrazole carboxylic acid esters and their derivatives, which may share synthetic logic with triazole carboxylic acids. For example, treatment of hydroxylated pyrazole esters with benzenesulfonyl chloride followed by bromination has been reported as a cost-effective method to prepare halogenated heterocyclic carboxylic acid esters, which could inspire analogous steps in triazole synthesis.

Copper-catalyzed click chemistry remains the most reliable and widely used method for constructing the triazole ring with high regioselectivity and yields, as supported by research on similar triazole carboxylic acids.

Data Table: Summary of Key Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aryl azide formation | NaNO2/HCl diazotization, NaN3 azidation | Temperature: 0–5 °C to avoid decomposition |

| Alkyne preparation | Sonogashira coupling, Pd catalyst, CuI | Inert atmosphere, base like triethylamine |

| CuAAC cycloaddition | CuI or CuSO4 + sodium ascorbate | Solvent: EtOH/H2O; Temp: RT to 60 °C |

| Ester hydrolysis | NaOH or HCl aqueous reflux | Time: 2–6 hours; monitoring by TLC or HPLC |

| Purification | Recrystallization or column chromatography | Target purity ≥95% for research/industrial use |

Research Findings and Optimization Notes

Yield optimization:

The CuAAC reaction typically affords high yields (70–95%) of the triazole intermediate. Hydrolysis conditions need to be optimized to avoid decomposition of the triazole ring.Regioselectivity:

Copper(I) catalysis ensures the 1,4-disubstituted triazole is predominantly formed, which is critical for the biological activity profile.Scalability:

Continuous flow reactors have been explored for CuAAC reactions to improve scalability and reproducibility, offering better heat and mass transfer control.Purity and characterization: Final compounds are characterized by NMR spectroscopy, mass spectrometry, and HPLC purity analysis. X-ray crystallography can confirm the substitution pattern on the triazole ring.

常见问题

Q. Basic

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : Refine the model using SHELXL, adjusting anisotropic displacement parameters and validating via R-factor convergence (target: R₁ < 0.05) .

Validation Tools : Check for residual electron density peaks and geometric outliers (e.g., bond angles) using WinGX/ORTEP .

What strategies resolve tautomerism in triazole-carboxylic acid derivatives?

Q. Advanced

NMR Analysis : Monitor tautomeric equilibria (e.g., acid vs. cyclic hemiacetal forms) in DMSO-d₆. Integrate peaks at δ 9-10 ppm (carboxylic proton) and δ 5-6 ppm (hemiacetal proton) to quantify tautomer ratios .

Crystallographic Evidence : Compare X-ray structures to confirm dominant tautomers. For example, the free acid form may stabilize in the solid state, while tautomers dominate in solution .

How can researchers address contradictory data in spectroscopic vs. crystallographic structural analyses?

Q. Advanced

Theoretical Modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to predict NMR/IR spectra and compare with experimental data .

Dynamic Effects : Consider temperature-dependent NMR to identify conformational flexibility or solvent interactions that may explain discrepancies .

Multi-Method Validation : Cross-validate using LC-MS (for molecular weight) and powder XRD (for bulk crystallinity) .

What analytical techniques are recommended for purity assessment and solubility studies?

Q. Basic

Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Target ≥95% purity .

Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy at λ_max .

Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks using LC-MS .

How to design derivatives to enhance antiproliferative activity based on structure-activity relationships (SAR)?

Q. Advanced

Substituent Effects :

- Position 5 : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance cellular uptake and target binding .

- Position 1 : Modify the aryl group (e.g., 4-chlorophenyl) to improve selectivity for kinases like c-Met .

Biological Assays : Screen derivatives against NCI-H522 (lung cancer) and MCF-7 (breast cancer) cell lines. Use GP values (growth percentage) to prioritize candidates with GP < 70% .

Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。